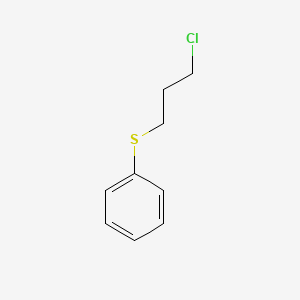
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, is a chemical compound with the molecular formula C23H48O8 and a molecular weight of 452.63 . This compound is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
The preparation of decanoic acid, mixed esters with octanoic acid and pentaerythritol, typically involves the esterification reaction of pentaerythritol with decanoic acid and octanoic acid. The process generally includes the following steps:
Acid Catalysis: Pentaerythritol is reacted with decanoic acid and octanoic acid in the presence of an acid catalyst.
Heating: The reaction mixture is heated to facilitate the esterification process.
Water Removal: Water formed during the reaction is continuously removed to drive the reaction to completion.
Purification: The resulting ester is purified through distillation or other purification techniques.
Chemical Reactions Analysis
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid or sodium hydroxide. The major products formed from these reactions are the corresponding acids, alcohols, and pentaerythritol .
Scientific Research Applications
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is widely used in the production of lubricants, plasticizers, and coatings due to its excellent lubrication properties and stability
Mechanism of Action
The mechanism of action of decanoic acid, mixed esters with octanoic acid and pentaerythritol, involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and pentaerythritol, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, can be compared with other similar compounds such as:
Pentaerythritol tetrahexanoate: Similar in structure but with hexanoic acid instead of octanoic and decanoic acids.
Trimethylolpropane esters: These esters have similar applications in lubricants and coatings but differ in their molecular structure and properties.
Propylene glycol diesters: These compounds also serve as plasticizers and lubricants but have different chemical properties and applications
The uniqueness of decanoic acid, mixed esters with octanoic acid and pentaerythritol, lies in its specific combination of acids and pentaerythritol, which imparts unique properties such as low volatility, high thermal stability, and excellent lubrication performance .
Properties
CAS No. |
68441-68-9 |
|---|---|
Molecular Formula |
C23H48O8 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;6-1-5(2-7,3-8)4-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);6-9H,1-4H2 |
InChI Key |
GFFYVKLAGBXHIN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Key on ui other cas no. |
93281-00-6 68441-68-9 |
physical_description |
Liquid; OtherSolid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![n-[(Benzyloxy)carbonyl]glycylaspartic acid](/img/structure/B1594223.png)
![[1,1'-Biphenyl]-2,2'-dicarbonitrile](/img/structure/B1594224.png)



![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)





